A Technical Guide to Irestatin 9389: Physicochemical Properties, Mechanism of Action, and Experimental Applications
A Technical Guide to Irestatin 9389: Physicochemical Properties, Mechanism of Action, and Experimental Applications
Abstract: Irestatin 9389 has emerged as a highly potent and specific small-molecule inhibitor of Inositol-requiring enzyme 1 (IRE1α), a central transducer of the Unfolded Protein Response (UPR). This guide provides a comprehensive technical overview of Irestatin 9389, detailing its physicochemical characteristics, the molecular basis of its inhibitory action on the IRE1α signaling pathway, and a validated experimental protocol for quantifying its activity in a cellular context. This document is intended for researchers, scientists, and drug development professionals engaged in the study of endoplasmic reticulum (ER) stress, the UPR, and associated pathologies.
Physicochemical Profile of Irestatin 9389
Irestatin 9389 is a synthetic compound characterized by its precise molecular structure and potent biological activity. Its key properties are summarized below, providing essential information for experimental design, including solution preparation and dosage calculations.
| Property | Value | Source(s) |
| Molecular Weight | 398.43 g/mol | [][2][3] |
| Molecular Formula | C₁₆H₁₃F₃N₄OS₂ | [][2] |
| CAS Number | 626221-47-4 | [][2][4] |
| IUPAC Name | 2-[[3-Cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | [2] |
| Primary Target | Inositol-requiring enzyme 1 (IRE1) | [] |
| Reported IC₅₀ | ~6.3 nM - 25 nM for IRE1α endonuclease activity | [][5][6] |
| Appearance | Powder | [3] |
| Storage | Store at -20°C for long-term stability | [3] |
Chemical Structure Overview
The chemical architecture of Irestatin 9389 is fundamental to its specific interaction with the IRE1α protein. The structure is built around a central cyclopenta[b]pyridine core, which is functionalized with groups that mediate its inhibitory activity.
Caption: Key functional groups of the Irestatin 9389 molecule.
Mechanism of Action: Targeted Inhibition of the IRE1α Pathway
Irestatin 9389 exerts its effects by specifically targeting the most conserved branch of the Unfolded Protein Response (UPR). The UPR is a critical cellular signaling network that responds to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[7][8]
The ER-resident transmembrane protein IRE1α acts as a primary sensor of this stress.[9] Under normal conditions, IRE1α is kept in an inactive monomeric state through its association with the ER chaperone BiP (Binding immunoglobulin protein).[10] Upon accumulation of unfolded proteins, BiP dissociates from IRE1α, leading to the oligomerization and trans-autophosphorylation of IRE1α molecules.[10][11] This activation unmasks a C-terminal endoribonuclease (RNase) domain.
The canonical function of this activated RNase is the unconventional splicing of a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).[12][13] This splicing event causes a frameshift, leading to the translation of a potent transcription factor, XBP1s (spliced). XBP1s then translocates to the nucleus and upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby helping to restore ER homeostasis.
Irestatin 9389 is a potent inhibitor of the IRE1α RNase domain.[][5] By binding to the enzyme, it directly blocks the splicing of XBP1 mRNA, thus preventing the downstream adaptive response. In cases of severe or prolonged ER stress, IRE1α can also initiate apoptosis by recruiting TRAF2 (TNF receptor-associated factor 2), which leads to the activation of the JNK signaling pathway.[9][11] Inhibition of IRE1α by Irestatin 9389 can also modulate this pro-apoptotic signaling.
Caption: The IRE1α signaling pathway and the inhibitory action of Irestatin 9389.
Experimental Protocol: Quantifying IRE1α Inhibition via XBP1 Splicing Assay
To empirically determine the efficacy of Irestatin 9389, the most direct method is to measure the extent of XBP1 mRNA splicing in response to an ER stress-inducing agent. This protocol provides a robust, self-validating framework for this purpose.
Principle: This assay relies on reverse transcription PCR (RT-PCR) to amplify the region of XBP1 mRNA that contains the 26-nucleotide intron. A subsequent restriction digest with an enzyme that specifically cuts the unspliced, but not the spliced, PCR product allows for clear separation and quantification by agarose gel electrophoresis.[14]
Caption: Workflow for the XBP1 Splicing Assay to measure Irestatin 9389 activity.
Detailed Step-by-Step Methodology
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Cell Seeding and Treatment:
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Seed cells (e.g., HeLa or HT1080) in 6-well plates to reach 70-80% confluency on the day of the experiment.
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Expertise: Using a consistent confluency is critical as dense or sparse cultures can have altered basal ER stress levels.
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Pre-treat cells with desired concentrations of Irestatin 9389 (e.g., 10 nM - 2.5 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Induce ER stress by adding an agent like Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 100-300 nM) to the media.
-
Incubate for an additional 4-6 hours.
-
Trustworthiness: Include the following controls: (1) Untreated (negative control), (2) Vehicle only, (3) Inducer + Vehicle (positive control), (4) Irestatin 9389 only.
-
-
Total RNA Isolation:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Lyse cells directly in the well using a TRIzol-based reagent according to the manufacturer's protocol.[15]
-
Quantify RNA concentration and assess purity (A260/A280 ratio).
-
-
Reverse Transcription (RT-PCR):
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase kit (e.g., MMLV RT) with oligo(dT) or random hexamer primers.[15]
-
-
PCR Amplification of XBP1:
-
Restriction Enzyme Digestion:
-
Take a 10-15 µL aliquot of the PCR product and add the appropriate buffer and the restriction enzyme PstI.
-
Causality: The PstI recognition site is located within the 26-nucleotide intron. Therefore, it will only linearize the PCR product amplified from unspliced XBP1 mRNA (XBP1u). The product from spliced XBP1 mRNA (XBP1s) will remain uncut.[14]
-
Incubate at 37°C for at least 2 hours, or overnight for complete digestion.[14]
-
-
Agarose Gel Electrophoresis and Data Interpretation:
-
Expertise: A high-percentage gel is necessary to resolve the small size difference between the spliced band and the undigested hybrid bands that may form.
-
Load the digested PCR products alongside an undigested control aliquot and a DNA ladder.
-
Run the gel until adequate separation is achieved and visualize using an appropriate stain (e.g., ethidium bromide or SYBR Safe).
-
Expected Results:
-
Untreated Lane: A single, larger band representing the digested XBP1u product.
-
Inducer-Treated Lane: A prominent, smaller band representing the PstI-resistant XBP1s product, and potentially a faint XBP1u band.
-
Irestatin 9389 + Inducer Lane: A dose-dependent decrease in the intensity of the XBP1s band and a corresponding increase in the XBP1u band, demonstrating inhibition of IRE1α.
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Conclusion
Irestatin 9389 is an invaluable pharmacological tool for the targeted investigation of the IRE1α branch of the Unfolded Protein Response. Its high potency and well-defined mechanism of action allow for precise modulation of ER stress signaling. The experimental frameworks provided herein offer a validated approach to leveraging Irestatin 9389 in research settings, enabling deeper insights into the complex cellular responses to ER stress in both physiological and pathological contexts.
References
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Pharmaffiliates. CAS No : 626221-47-4| Chemical Name : Irestatin 9389. [Link]
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American Journal of Physiology-Lung Cellular and Molecular Physiology. TNFα selectively activates the IRE1α/XBP1 endoplasmic reticulum stress pathway in human airway smooth muscle cells. [Link]
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Scientific Reports. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method. [Link]
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